molecular formula C13H13N3O2S B2426712 (E)-2-((5-(4-methoxyphenyl)furan-2-yl)methylene)hydrazinecarbothioamide CAS No. 34721-90-9

(E)-2-((5-(4-methoxyphenyl)furan-2-yl)methylene)hydrazinecarbothioamide

Cat. No.: B2426712
CAS No.: 34721-90-9
M. Wt: 275.33
InChI Key: FPXKMPXWEPHWGF-OVCLIPMQSA-N
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Description

(E)-2-((5-(4-methoxyphenyl)furan-2-yl)methylene)hydrazinecarbothioamide is a synthetic small molecule that features a hydrazinecarbothioamide moiety linked to a 5-aryl-furan scaffold. This specific structure, incorporating a methoxyphenyl substituent, is of significant interest in medicinal chemistry for the development of novel enzyme inhibitors. Compounds with this core structure have demonstrated potent biological activity in research settings. Primary research applications for this class of compounds include investigation as inhibitors of DNA repair enzymes, such as Tyrosyl-DNA phosphodiesterase 1 (Tdp1) . Inhibiting Tdp1 is a promising strategy in oncology research, as it can sensitize cancer cells to established chemotherapeutic agents like topotecan . Furthermore, structurally similar 2-(furan-2-ylmethylene)hydrazinecarbothioamide derivatives have been identified as non-peptidomimetic, reversible covalent inhibitors of the SARS-CoV-2 main protease (Mpro), presenting a potential avenue for antiviral research . The molecule's mechanism of action is hypothesized to involve interaction with enzyme active sites, potentially through its hydrazinecarbothioamide pharmacophore, which is a feature known in other compounds to inhibit kinases like VEGFR-2, a target in anti-angiogenesis cancer studies . This product is provided for research purposes to support these and other investigative areas in drug discovery. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[(E)-[5-(4-methoxyphenyl)furan-2-yl]methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-17-10-4-2-9(3-5-10)12-7-6-11(18-12)8-15-16-13(14)19/h2-8H,1H3,(H3,14,16,19)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXKMPXWEPHWGF-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)/C=N/NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Ethanol Reflux Protocol

Procedure :

  • Reactants : 5-(4-Methoxyphenyl)furan-2-carbaldehyde (1.0 equiv) and thiosemicarbazide (1.2 equiv) are dissolved in absolute ethanol.
  • Catalyst : A catalytic amount of acetic acid (0.1 equiv) is added to protonate the carbonyl oxygen, enhancing electrophilicity.
  • Reaction Conditions : The mixture is refluxed at 78°C for 4–6 hours under inert atmosphere.
  • Workup : The precipitate is filtered, washed with cold ethanol, and recrystallized from hot ethanol.

Data :

Parameter Value
Yield 75%
Melting Point 203–204°C
Purity (HPLC) >98%

Mechanistic Insight :
The reaction follows a two-step mechanism:

  • Nucleophilic Attack : The primary amine of thiosemicarbazide attacks the aldehyde carbonyl, forming a hemiaminal intermediate.
  • Dehydration : Acid catalysis promotes the elimination of water, yielding the thermodynamically stable E-isomer due to steric hindrance between the furan ring and thioamide group.

Solvent-Free Microwave-Assisted Synthesis

To enhance efficiency, solvent-free microwave irradiation has been adapted from methodologies used for analogous hydrazinecarbothioamide derivatives.

Optimized Microwave Protocol

Procedure :

  • Reactants : 5-(4-Methoxyphenyl)furan-2-carbaldehyde (1.0 equiv) and thiosemicarbazide (1.1 equiv) are mixed with silica gel (200–400 mesh) as a solid support.
  • Irradiation : The mixture is exposed to microwave radiation (800 W, 2450 MHz) for 2–3 minutes.
  • Workup : The product is extracted with acetone, filtered, and recrystallized from ethanol.

Data :

Parameter Value
Yield 82–89%
Reaction Time 2–3 minutes
Energy Consumption Reduced by 90% vs. reflux

Advantages :

  • Reduced Side Products : Limited thermal degradation due to shorter reaction time.
  • Green Chemistry : Eliminates solvent use, aligning with sustainable practices.

Alternative Solvent Systems

Methyl tert-Butyl Ether (MTBE) Medium

Adapted from thiosemicarbazide synthesis protocols, MTBE offers a non-polar environment that minimizes byproduct formation.

Procedure :

  • Reactants : Combined in MTBE at room temperature.
  • Stirring : Agitated for 4–6 hours without external heating.
  • Workup : Precipitation via ice-water quenching, followed by filtration.

Data :

Parameter Value
Yield 68–94%
Purity (NMR) >95%

Key Observation :
MTBE’s low polarity suppresses premature precipitation, allowing complete reaction before product isolation.

Structural Characterization and Validation

Spectroscopic Data

Infrared (IR) Spectroscopy :

  • ν(C=N) : 1590–1605 cm⁻¹ (imine stretch).
  • ν(N–H) : 3250–3300 cm⁻¹ (thioamide N–H).

¹H NMR (DMSO-d₆) :

  • δ 8.35 (s, 1H) : Imine proton (–CH=N–).
  • δ 7.65–6.80 (m, 7H) : Aromatic protons from furan and 4-methoxyphenyl groups.

X-ray Crystallography :

  • Confirmation of E-Isomer : The 5-(4-methoxyphenyl)furan and thioamide groups reside on opposite sides of the C=N bond, minimizing steric clash.

Reaction Optimization and Challenges

Catalytic Effects

  • Acid Catalysts : Acetic acid (0.1 equiv) increases reaction rate by 40% compared to uncatalyzed conditions.
  • Base Catalysts : Triethylamine in trace amounts (0.05 equiv) neutralizes HCl byproducts in MTBE-mediated reactions.

Byproduct Management

  • Z-Isomer Formation : Accounts for <5% of total yield; removed via fractional crystallization.
  • Dimerization : Suppressed by maintaining dilute reactant concentrations (<0.5 M).

Industrial-Scale Considerations

Cost Analysis

Method Cost per kg (USD)
Ethanol Reflux 1,200
Microwave-Assisted 900
MTBE Room Temperature 1,000

Recommendation : Microwave synthesis offers the best balance of cost, yield, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-2-((5-(4-methoxyphenyl)furan-2-yl)methylene)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazinecarbothioamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced forms of the compound, potentially leading to the formation of hydrazine derivatives.

    Substitution: Substituted products where the hydrazinecarbothioamide moiety is replaced by other functional groups.

Scientific Research Applications

Anticancer Properties

Research has indicated that thiosemicarbazone derivatives, including those related to (E)-2-((5-(4-methoxyphenyl)furan-2-yl)methylene)hydrazinecarbothioamide, exhibit significant anticancer activity. A study demonstrated that compounds derived from furan-based thiosemicarbazones showed moderate cytotoxicity against human tumor cell lines such as NCI-H460 (lung cancer) and MCF-7 (breast cancer), with GI50 values comparable to standard chemotherapeutics like doxorubicin .

Table 1: Cytotoxic Activity of Thiosemicarbazone Derivatives

CompoundCell LineGI50 (µg/mL)
DoxorubicinNCI-H4601.1 - 1.2
Compound ANCI-H4603.3
Compound BMCF-75.8

Inhibition of SARS-CoV-2

The compound has also been identified as a potential inhibitor of the SARS-CoV-2 main protease, which is crucial for viral replication. A derivative of this compound displayed an IC50 value of 1.55 µM, indicating a potent inhibitory effect that is significantly stronger than many existing antiviral agents . This suggests its potential role in therapeutic strategies against COVID-19.

Tyrosinase Inhibition

Tyrosinase inhibitors are valuable in treating hyperpigmentation disorders and developing cosmetic products. The compound's derivatives have shown promising results in inhibiting tyrosinase activity, with some exhibiting IC50 values lower than standard inhibitors like kojic acid .

Table 2: Tyrosinase Inhibition Activity

CompoundIC50 (µM)Type of Inhibition
Kojic Acid15.91Non-competitive
Compound C8.96Non-competitive
Compound D3.17Non-competitive

Anticonvulsant Activity

Another area of research involves the anticonvulsant properties of thiosemicarbazone derivatives, including those related to (E)-2-((5-(4-methoxyphenyl)furan-2-yl)methylene)hydrazinecarbothioamide. Studies have shown that these compounds can provide significant protection in seizure models, suggesting their potential use in treating epilepsy .

Synthesis and Characterization

The synthesis of (E)-2-((5-(4-methoxyphenyl)furan-2-yl)methylene)hydrazinecarbothioamide typically involves the condensation of furan derivatives with hydrazinecarbothioamide under specific conditions, yielding compounds with varying biological activities. Characterization techniques such as NMR and IR spectroscopy have confirmed the structural integrity and functional groups present in these compounds, facilitating further studies on their biological applications .

Case Studies and Future Directions

Several case studies highlight the effectiveness of thiosemicarbazone derivatives in various biological assays:

  • Anticancer Screening : A recent study evaluated multiple derivatives against different cancer cell lines, revealing structure-activity relationships that could guide future drug design.
  • COVID-19 Research : The identification of this compound as a SARS-CoV-2 inhibitor opens avenues for further research into its mechanism of action and potential modifications to enhance efficacy.
  • Cosmetic Applications : Ongoing research into tyrosinase inhibition suggests that these compounds could be developed into topical formulations for skin lightening and pigmentation disorders.

Mechanism of Action

The mechanism of action of (E)-2-((5-(4-methoxyphenyl)furan-2-yl)methylene)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-((5-(4-methoxyphenyl)furan-2-yl)methylene)hydrazinecarboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

    (E)-2-((5-(4-methoxyphenyl)furan-2-yl)methylene)hydrazinecarbothioamide derivatives: Various derivatives with different substituents on the furan or phenyl rings.

Uniqueness

(E)-2-((5-(4-methoxyphenyl)furan-2-yl)methylene)hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and furan moieties contribute to its stability and reactivity, making it a valuable compound for research and development.

Biological Activity

The compound (E)-2-((5-(4-methoxyphenyl)furan-2-yl)methylene)hydrazinecarbothioamide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and structure-activity relationships (SAR) of this compound, drawing on various research findings and case studies.

Synthesis

The synthesis of (E)-2-((5-(4-methoxyphenyl)furan-2-yl)methylene)hydrazinecarbothioamide typically involves the condensation of 4-methoxybenzaldehyde with furan-2-carbaldehyde in the presence of hydrazine and a thioamide. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetonitrile, leading to moderate to high yields of the desired product.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, thiosemicarbazone derivatives from furan-2-carbaldehyde have demonstrated substantial antioxidant activity, evaluated using the Ferric Reducing Antioxidant Power (FRAP) assay. These compounds were shown to effectively reduce Fe3+ to Fe2+, indicating their potential as antioxidants .

Antimicrobial Activity

The antimicrobial activity of hydrazone derivatives has been widely studied. For example, thiosemicarbazone derivatives have shown promising antibacterial and antifungal activities against various pathogens. The presence of the methoxy group on the phenyl ring is believed to enhance these activities by improving solubility and interaction with microbial membranes .

Antitumor Activity

The antitumor potential of hydrazone derivatives has also been explored. Studies have reported that certain hydrazones exhibit cytotoxic effects against cancer cell lines, including breast and colon cancer cells. The mechanism often involves induction of apoptosis and cell cycle arrest, which are critical for effective cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (E)-2-((5-(4-methoxyphenyl)furan-2-yl)methylene)hydrazinecarbothioamide. Key findings include:

  • Methoxy Substitution : The presence of a methoxy group enhances lipophilicity and may facilitate better cellular uptake.
  • Furan Ring : The furan moiety contributes to the compound's electron-rich nature, which is beneficial for interacting with biological targets.
  • Hydrazone Linkage : The hydrazone functional group plays a pivotal role in biological activity, potentially influencing binding interactions with enzymes or receptors.

Case Studies

  • Antioxidant Evaluation : In a study evaluating various thiosemicarbazones, it was found that compounds similar to (E)-2-((5-(4-methoxyphenyl)furan-2-yl)methylene)hydrazinecarbothioamide exhibited high antioxidant activity, with IC50 values comparable to standard antioxidants like ascorbic acid .
  • Antimicrobial Testing : A series of hydrazone derivatives were tested against Gram-positive and Gram-negative bacteria. Compounds containing the 4-methoxyphenyl group showed significant inhibition zones, suggesting strong antimicrobial properties .
  • Cytotoxicity Assays : In vitro studies on breast cancer cell lines demonstrated that derivatives with similar structures induced apoptosis at lower concentrations than traditional chemotherapeutics, highlighting their potential as alternative treatments .

Q & A

Q. What are the standard synthetic routes for preparing (E)-2-((5-(4-methoxyphenyl)furan-2-yl)methylene)hydrazinecarbothioamide?

Methodological Answer: The compound is typically synthesized via condensation of thiosemicarbazide derivatives with substituted furfural precursors. A common approach involves refluxing 1,4-phenylenebis(thiosemicarbazide) (0.01 mol) with 5-(4-methoxyphenyl)furfural (0.01 mol) in ethanol for 8–12 hours under acidic conditions. Post-reaction, the product is isolated by filtration and recrystallized from ethanol or DMSO for purification . Characterization via 1H^1H-NMR should confirm the hydrazone linkage (δ ~11.5 ppm for NH) and aromatic protons (δ 7.0–7.9 ppm for furan and methoxyphenyl groups) .

Q. How is structural elucidation performed for this compound?

Methodological Answer: Structural confirmation relies on multi-technique analysis:

  • NMR : 1H^1H- and 13C^13C-NMR identify proton environments (e.g., methoxy group at δ ~3.8 ppm) and carbon backbone .
  • IR : Peaks at ~1618 cm1^{-1} (C=N) and ~3372 cm1^{-1} (N-H) validate functional groups .
  • X-ray crystallography : For single-crystal studies, SHELXL (via SHELXTL suite) is used for refinement, with R-factors <0.06 indicating high accuracy .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Methodological Answer: Initial cytotoxicity screening uses the MTT assay on cancer cell lines (e.g., HeLa or MCF-7). Dissolve the compound in DMSO (≤0.1% final concentration), incubate for 48–72 hours, and measure IC50_{50} values. Antioxidant potential can be assessed via DPPH radical scavenging, comparing % inhibition against ascorbic acid controls .

Advanced Research Questions

Q. How can synthetic yield be optimized for scale-up studies?

Methodological Answer: Key variables include:

  • Solvent choice : Ethanol or methanol improves solubility of aromatic intermediates .
  • Catalysis : Adding glacial acetic acid (1–2 drops) accelerates imine formation .
  • Alternative methods : Microwave-assisted synthesis reduces reaction time (e.g., 1.5 hours vs. 70 hours for similar furan derivatives) .

Q. How should researchers address contradictions in bioactivity data across derivatives?

Methodological Answer: Discrepancies often arise from substituent effects. For example, electron-withdrawing groups (e.g., -NO2_2) may enhance cytotoxicity compared to electron-donating groups (e.g., -OCH3_3). Systematic SAR studies should:

  • Synthesize analogs with varied substituents (e.g., 4-chloro, 4-nitro) .
  • Compare IC50_{50} values and logPP (lipophilicity) to establish trends .
  • Use ANOVA to statistically validate differences in bioactivity .

Q. What computational methods are suitable for probing its mechanism of action?

Methodological Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with targets like Tdp1 (tyrosyl-DNA phosphodiesterase). Parameters: grid box centered on active site, Lamarckian GA algorithm .
  • DFT calculations : Gaussian 09 optimizes geometry at B3LYP/6-31G(d) level; HOMO-LUMO gaps predict redox behavior relevant to antioxidant activity .

Q. How can stability and degradation pathways be studied under physiological conditions?

Methodological Answer:

  • HPLC-MS : Monitor compound integrity in PBS (pH 7.4) at 37°C over 24 hours. Degradation products (e.g., hydrolyzed hydrazone) are identified via m/z shifts .
  • pH-dependent studies : Assess stability in acidic (pH 2.0) and basic (pH 9.0) buffers to simulate gastrointestinal and cellular environments .

Q. What strategies validate crystallographic data quality for publication?

Methodological Answer:

  • Data metrics : Ensure data-to-parameter ratio >10 and R-factor <0.05. Use SHELXL’s TWIN/BASF commands for twinned crystals .
  • Validation tools : Check CIF files with PLATON/ADDSYM to detect missed symmetry or disorder .

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